molecular formula C15H14O2 B2747672 4-(4-Ethylphenyl)benzoic acid CAS No. 5731-13-5

4-(4-Ethylphenyl)benzoic acid

Cat. No.: B2747672
CAS No.: 5731-13-5
M. Wt: 226.275
InChI Key: SCEBDBNGUCNRCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Ethylphenyl)benzoic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and aryl halides in the presence of a palladium catalyst under mild and functional group-tolerant conditions.

Another method involves the acid-base extraction technique, where benzoic acid derivatives are converted from neutral to ionic forms or vice versa . This method typically involves the use of organic solvents like ethyl acetate and reagents such as sodium hydroxide and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted benzoic acid derivatives.

Scientific Research Applications

4-(4-Ethylphenyl)benzoic acid has versatile applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid derivative, it can participate in nucleophilic acyl substitution reactions, where the carboxyl group is activated and reacts with nucleophiles . This mechanism is crucial in various biochemical and industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethylphenyl)benzoic acid is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and behavior in chemical reactions.

Properties

IUPAC Name

4-(4-ethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEBDBNGUCNRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880826
Record name 4'-ethyl-4-biphenylcarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-13-5
Record name 4'-ethyl-4-biphenylcarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5731-13-5
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